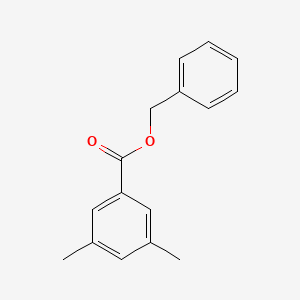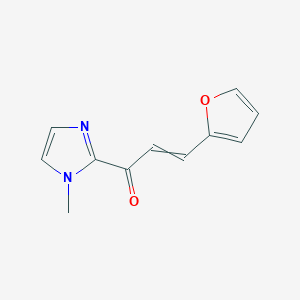
3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is an organic compound that features both furan and imidazole rings These heterocyclic structures are known for their diverse chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1H-imidazole: Lacks the methyl group on the imidazole ring.
3-(Furan-2-yl)-1-(1H-imidazol-2-yl)prop-2-en-1-one: Similar structure but without the methyl group on the imidazole ring.
3-(Thiophen-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring.
Uniqueness
3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is unique due to the presence of both furan and imidazole rings, which confer distinct chemical and biological properties. The methyl group on the imidazole ring can also influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
860772-74-3 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-(1-methylimidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-6-12-11(13)10(14)5-4-9-3-2-8-15-9/h2-8H,1H3 |
InChI Key |
PSBNMKBVQFHDAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


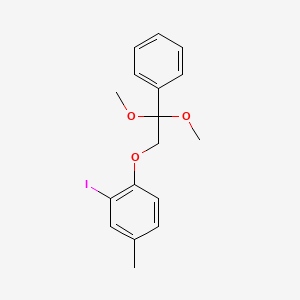
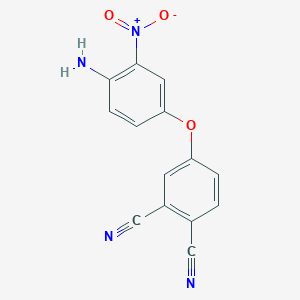
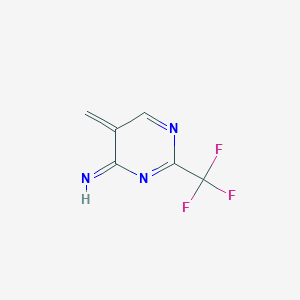
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)
![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)
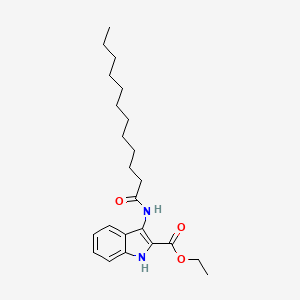
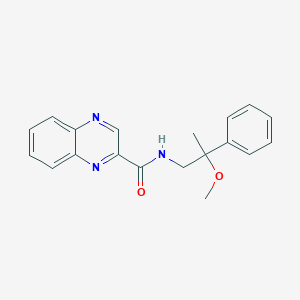
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
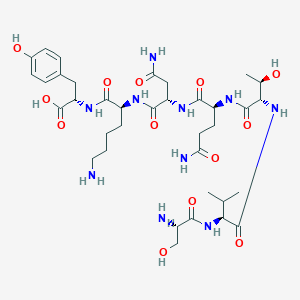
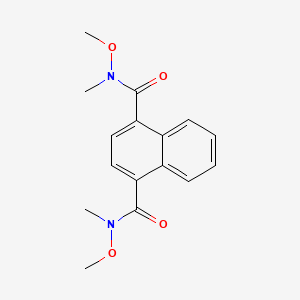
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)
